molecular formula C13H12O2 B1671989 Goniothalamin CAS No. 17303-67-2

Goniothalamin

Numéro de catalogue: B1671989
Numéro CAS: 17303-67-2
Poids moléculaire: 200.23 g/mol
Clé InChI: RLGHFVLWYYVMQZ-BZYZDCJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Goniothalamin is a natural product found in the Goniothalamus species . It is a styryl-lactone, a group of secondary metabolites ubiquitous in the genus Goniothalamus .


Synthesis Analysis

The synthesis of this compound involves an integrated batch and continuous flow process. This process includes a telescoped continuous flow Grignard addition followed by an acylation reaction, which can deliver a racemic this compound precursor . An asymmetric Brown allylation protocol was also evaluated under continuous flow conditions .


Molecular Structure Analysis

This compound has been found to bind to the scp-2 domain, enoyl-CoA hydratase 2 domain, and (3R)-hydroxyacyl-CoA dehydrogenase domain of the peroxisomal multifunctional enzyme type 2 (MFE2) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Grignard addition followed by an acylation reaction . The final step involves a ring-closing metathesis reaction .

Applications De Recherche Scientifique

Induction de l'apoptose des cellules cancéreuses

Goniothalamin a démontré sa capacité à déclencher l'apoptose dans diverses lignées cellulaires cancéreuses. Cela inclut les cellules RT4, les cellules cancéreuses du foie HepG2 et les cellules hépatiques Chang. La capacité du composé à induire la mort cellulaire programmée en fait un candidat potentiel pour la recherche en thérapie anticancéreuse .

Propriétés anti-inflammatoires

Des recherches suggèrent que this compound agit également contre les maladies inflammatoires. Ses propriétés anti-inflammatoires sont explorées pour développer des traitements pour les pathologies caractérisées par une inflammation .

Activité cytotoxique

This compound a démontré une activité cytotoxique contre plusieurs lignées cellulaires cancéreuses. Cette activité est cruciale pour le développement de médicaments anticancéreux car elle contribue à cibler et à détruire les cellules cancéreuses .

Amélioration de la sélectivité

Des efforts sont déployés pour améliorer la sélectivité de this compound envers les cellules cancéreuses tout en réduisant sa toxicité envers les cellules saines. Cette sélectivité est essentielle pour minimiser les effets secondaires dans les traitements anticancéreux potentiels .

Amélioration de la solubilité et de la biodisponibilité

En raison de sa faible solubilité aqueuse, la biodisponibilité de this compound est limitée. Des recherches sont en cours pour améliorer sa solubilité, ce qui augmenterait son efficacité en tant qu'agent thérapeutique .

Élucidation des mécanismes moléculaires

Comprendre les mécanismes moléculaires à l'origine des potentiels anticancéreux de this compound est un domaine de recherche actif. Ces connaissances peuvent aider à concevoir des stratégies anticancéreuses plus efficaces basées sur ce composé .

Mécanisme D'action

Target of Action

Goniothalamin (GTN) is a natural styryl lactone isolated from several plants of the Goniothalamus genus . It has been found to target multiple cellular components, including Peroxisomal Multifunctional Enzyme Type 2 (MFE2) , and various proteins required for SARS-CoV-2 infection . MFE2 is an important enzyme for peroxisomal β-oxidation of very long chain fatty acid metabolism . In the context of cancer, GTN has shown cytotoxic activity against various cancer cell lines, including colon cancer, breast cancer, and large-cell lung carcinoma .

Mode of Action

GTN interacts with its targets, leading to various cellular changes. For instance, GTN has been found to interact with MFE2, potentially interrupting its function . This interaction could lead to lipid metabolism perturbation associated with endoplasmic reticulum stress . In the context of SARS-CoV-2, GTN and its analogues could act as natural anti-viral molecules for multiple target proteins .

Biochemical Pathways

GTN affects several biochemical pathways. It has been found to induce endoplasmic reticulum stress and oxidative stress, leading to the activation of c-Jun NH2-terminal kinase (JNK), a key player in the induction of apoptosis . This suggests that GTN can trigger cell death through the induction of apoptosis . Furthermore, GTN has been reported to suppress cell proliferation in a time- and dose-dependent manner .

Result of Action

The molecular and cellular effects of GTN’s action are primarily associated with the induction of cell death. GTN has been found to induce DNA condensation, loss of mitochondrial membrane potential, and cell surface phosphatidyl-serine presentation, all of which are hallmarks of apoptosis . Furthermore, GTN has been reported to cause cell cycle arrest at the G2/M phase .

Action Environment

The action, efficacy, and stability of GTN can be influenced by various environmental factors. For instance, the anti-inflammatory and antitumor activities of GTN have been observed to modulate the inflammatory environment in the colon during colitis, as well as during the development of colitis-associated and colorectal cancers . This suggests that the local tissue environment can significantly impact the action of GTN.

Analyse Biochimique

Biochemical Properties

Goniothalamin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to bind to the peroxisomal multifunctional enzyme type 2 (MFE2), an important mediator enzyme for peroxisomal β-oxidation of very long chain fatty acid metabolism . This interaction may interrupt the MFE2 function, leading to lipid metabolism perturbation .

Cellular Effects

This compound exhibits toxic effects on several types of cancer cells in vitro . It induces non-apoptotic cell death in human cancer cells . In human invasive breast cancer MDA-MB-231 cells, this compound induces necroptosis via endoplasmic reticulum (ER) and oxidative stresses, with increased expressions of necroptotic genes such as rip1, rip3, and mlkl .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces necroptosis via the RIP3-independent mechanism, an alternative pathway for the molecular signaling of necroptosis . RIP1 is an essential protein in the death-inducing signaling complex (DISC) involved in death-receptor-initiated cell death, apoptosis, and necroptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to inhibit cell growth and perturb cell cycle in a concentration- and time-dependent manner . It has been reported to be safe up to the dose of 200 mg/kg, and the dose of 42 mg/kg of this compound was well tolerated .

Dosage Effects in Animal Models

In animal models, specifically male Sprague-Dawley rats, this compound was intraperitoneally injected with a single dose of either 100, 200, 300, 400, or 500 mg/kg . The 300, 400, and 500 mg/kg doses of this compound during acute exposure were associated with morbidities and mortalities .

Metabolic Pathways

This compound is involved in lipid metabolism pathways, particularly peroxisomal β-oxidation of very long chain fatty acids . It binds to MFE2, potentially disrupting the function of this enzyme and leading to lipid metabolism perturbation .

Transport and Distribution

It has been found to be capable of transposing the cell membranes .

Subcellular Localization

A this compound fluorescent derivative showed favored localization in the mitochondria .

Propriétés

IUPAC Name

(2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2/b10-9+/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHFVLWYYVMQZ-BZYZDCJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC(=O)O[C@H]1/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035678
Record name Goniothalamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801035678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17303-67-2, 22639-28-7
Record name Goniothalamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17303-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goniothalamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017303672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goniothalamin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Goniothalamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801035678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GONIOTHALAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34W9GO6B2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Goniothalamin
Reactant of Route 2
Goniothalamin
Reactant of Route 3
Goniothalamin
Reactant of Route 4
Reactant of Route 4
Goniothalamin
Reactant of Route 5
Goniothalamin
Reactant of Route 6
Goniothalamin
Customer
Q & A

Q1: What is the primary mechanism of action of goniothalamin against cancer cells?

A1: this compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This apoptotic effect is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [, , ]

Q2: Does this compound impact specific molecular targets in cancer cells?

A2: Research suggests that this compound interacts with several molecular targets, including:

  • Hsp90: this compound enhances the ATPase activity of Hsp90 while inhibiting its chaperone function. This dual effect on the molecular chaperone Hsp90 suggests a potential mechanism for its anti-cancer activity. []
  • Cell cycle regulators: this compound induces cell cycle arrest, primarily at the G2/M phase, by interfering with cell cycle regulators like Cdc25C. []
  • Apoptotic proteins: It modulates the expression of both pro-apoptotic (Bax, Bim, t-BID) and anti-apoptotic proteins (Bcl-2, Bcl-xL, MCL-1) to favor apoptosis. [, ]
  • Caspases: this compound activates caspases, particularly caspase-3 and caspase-9, which are crucial executioners of the apoptotic process. [, ]
  • Death receptors: It upregulates death receptor 5 (DR5) expression, making cancer cells more susceptible to TRAIL-induced apoptosis. []
  • cFLIP: this compound downregulates cFLIP, an inhibitor of death receptor-mediated apoptosis, further enhancing the cytotoxic effect of TRAIL. []

Q3: Does this compound affect cellular redox balance?

A3: Yes, studies show that this compound treatment leads to an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels, indicating disruption of cellular redox balance. [, ] This oxidative stress is thought to contribute to its cytotoxic effects.

Q4: How does this compound affect gene expression in plant cells?

A4: In Arabidopsis thaliana seedlings, this compound exposure leads to the upregulation of genes associated with heat shock response (AtHSP genes), oxidative stress, and protein folding. Conversely, it downregulates genes related to cell wall modification and cell growth, particularly expansin (AtEXPA) genes. These changes in gene expression contribute to the plant growth inhibitory activity of this compound. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. []

Q6: What spectroscopic techniques are used for the structural elucidation of this compound?

A6: Several spectroscopic methods are employed to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the compound's structure, including the number and types of atoms and their connectivity. Both 1H and 13C NMR are commonly used. [, , ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing clues about its structure. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy reveals the functional groups present in the molecule based on their characteristic absorption bands. [, , ]
  • X-ray Crystallography: When possible, single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound. []
  • Circular Dichroism (CD): This technique is used to determine the absolute configuration of chiral centers in the molecule. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has been employed to study this compound in several ways:

  • QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structure of this compound derivatives with their antitumor activities. [] These models help predict the activity of new derivatives and guide the design of more potent analogues.

Q8: How do structural modifications of this compound affect its biological activity?

A8: Numerous studies have investigated the structure-activity relationship (SAR) of this compound by synthesizing and evaluating various derivatives. Some key findings include:

  • N-acylation of aza-goniothalamin: This modification restores the in vitro antiproliferative activity of the compound, with derivative 18 exhibiting enhanced potency. []
  • Introduction of nitro and amino groups: The 10-nitro-goniothalamin and 10-amino-goniothalamin derivatives show potent and selective cytotoxicity against human stomach cancer SGC-7901 cells. []
  • Fluorination: Introduction of fluorine atoms at the γ-position of this compound can influence its antitumor activity. While some fluorinated derivatives showed reduced activity, compound 7h displayed nearly equivalent potency to (R)-goniothalamin. []

Q9: Are there any reported strategies to improve the stability, solubility, or bioavailability of this compound?

A9: While the provided research doesn't directly address formulation strategies for this compound, potential approaches could include:

    Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

    A10: While detailed PK/PD studies are limited, research indicates:

    • Metabolism: this compound undergoes biotransformation in both animal and microbial systems. Metabolites identified include 3,4-dihydrothis compound and 3,4,7,8-tetrahydrothis compound, which have also been detected in the urine and blood of treated rats. [, ]
    • Excretion: The presence of this compound metabolites in urine suggests renal excretion as a potential elimination pathway. []

    Q11: What in vivo models have been used to study the anti-malarial activity of this compound?

    A11: The anti-malarial activity of this compound has been evaluated in vivo using the 4-Day Suppressive Test against Plasmodium berghei ANKA strain in Swiss Albino Mice. Oral administration of this compound at 90 and 120 mg/kg body weight exhibited suppressions of P. berghei infection of 98% and 99.7%, respectively. []

    Q12: Has the synergistic effect of this compound with other antimalarial drugs been investigated?

    A12: Yes, combining this compound with chloroquine showed synergistic antimalarial activity against P. yoelii in mice. Combination therapy at lower doses of each drug resulted in over 90% parasite reduction and 100% survival after treatment. [, ]

    Q13: What in vitro assays are used to evaluate the cytotoxic activity of this compound?

    A13: Common in vitro assays used to assess this compound's cytotoxicity include:

    • MTT assay: Measures cell viability based on the reduction of MTT to formazan by metabolically active cells. [, , , , , , ]
    • LDH leakage assay: Quantifies lactate dehydrogenase (LDH) released into the culture medium upon cell membrane damage, indicating cytotoxicity. []
    • Trypan blue dye exclusion assay: Distinguishes viable cells from non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells take up the dye. []

    Q14: What types of cancer cells have shown sensitivity to this compound in vitro?

    A14: this compound has demonstrated in vitro cytotoxic activity against a wide range of cancer cell lines, including:

    • Hepatocellular carcinoma (HCC): HepG2 [, , , , ]
    • Melanoma: A375 []
    • Breast cancer: MCF-7 [, , , , ]
    • Gastric carcinoma: HGC-27 [, ]
    • Pancreatic carcinoma: PANC-1 [, ]
    • Cervical cancer: HeLa [, ]
    • Colorectal cancer: Colo 205, SW480, LoVo [, ]
    • Leukemia: HL-60, CEM-SS, U937 [, , ]

    Q15: Has the in vivo efficacy of this compound been evaluated in animal models of cancer?

    A15: Yes, in vivo studies using the Ehrlich ascites and solid tumor models in mice have demonstrated the antitumor activity of this compound. Notably, this compound exhibited significant tumor growth inhibition without apparent toxicity. []

    Q16: Have there been any clinical trials investigating this compound's anticancer activity in humans?

    A16: Based on the provided research, there is no mention of clinical trials conducted with this compound in humans. Further research, including preclinical and clinical studies, is necessary to determine its potential as a therapeutic agent.

    Q17: What is the safety profile of this compound based on available research?

    A17: While this compound shows promising anticancer activity, it's important to note its potential toxicity:

    • General toxicity: In a 14-day study in rats, this compound at 300 μg/day did not cause significant changes in body weight, hematology, or blood biochemistry parameters. []
    • Embryotoxicity and teratogenicity: Several Goniothalamus species, including those producing this compound, have shown embryotoxic and teratogenic activities. []

    Q18: What analytical techniques are used to quantify this compound in plant materials?

    A18: High-performance liquid chromatography (HPLC) is widely used for the quantitative analysis of this compound in plant samples. [, , ] This technique allows for the separation and quantification of this compound from other plant constituents.

    Q19: Are there any known alternatives or substitutes for this compound in terms of its biological activities?

    A19: Several other natural and synthetic compounds exhibit similar biological activities as this compound and could be considered as potential alternatives or lead compounds for drug development:

    • Other styryl-lactones: Numerous styryl-lactone derivatives, often found in Goniothalamus species alongside this compound, possess cytotoxic, antimicrobial, and other biological activities. [, , ]
    • TRAIL: TNF-related apoptosis-inducing ligand (TRAIL) is a protein that selectively induces apoptosis in cancer cells. Combining TRAIL with this compound has been shown to enhance its cytotoxic effects. []
    • Etoposide: This chemotherapeutic agent, also known as VP-16, inhibits topoisomerase II and induces DNA damage, leading to cell death. []
    • Hsp90 inhibitors: Several synthetic Hsp90 inhibitors are currently under investigation as potential anticancer agents. []

    Q20: What are some key historical milestones in the research of this compound?

    A20: Some notable milestones in this compound research include:

    • Early isolation and structural elucidation: this compound was first isolated and characterized from Goniothalamus species in the mid-20th century. []
    • Discovery of cytotoxic activity: The potent cytotoxic activity of this compound against various cancer cell lines was recognized, sparking significant interest in its therapeutic potential. []
    • Exploration of structure-activity relationships: Numerous studies have synthesized and evaluated this compound derivatives to understand the structural features crucial for its biological activity, aiming to develop more potent and selective analogues. [, , , ]
    • Elucidation of molecular mechanisms: Research has begun to unravel the complex molecular mechanisms underlying this compound's biological activities, including its interactions with Hsp90, cell cycle regulators, and apoptotic pathways. [, , , ]

    Q21: What are some examples of cross-disciplinary research and collaboration involving this compound?

    A21: this compound research benefits from collaborations across various disciplines, including:

    • Organic chemistry: Synthetic chemists play a crucial role in developing new synthetic routes to this compound and its analogues, enabling SAR studies and the exploration of its therapeutic potential. [, , ]
    • Computational chemistry: Computational approaches, such as QSAR modeling and molecular docking, provide valuable insights into the structure-activity relationships and molecular interactions of this compound, guiding the design of more effective analogues. [, ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.